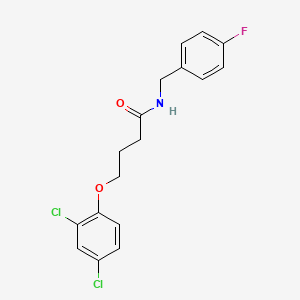![molecular formula C20H17N5O2S B5129712 N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5129712.png)
N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-{[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetamide, commonly known as MNAT, is a novel compound with potential pharmacological applications. MNAT is a tetrazole derivative that has been synthesized and extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of MNAT is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. MNAT has been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. MNAT has also been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
MNAT has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. MNAT has also been shown to improve mitochondrial function and increase ATP production. MNAT has been shown to protect against neurotoxicity and improve cognitive function. MNAT has also been shown to have cardioprotective effects and improve vascular function.
Avantages Et Limitations Des Expériences En Laboratoire
MNAT has several advantages for lab experiments. It is easy to synthesize and has high purity and high yield. MNAT is also stable and can be stored for long periods of time. MNAT has been extensively studied in various in vitro and in vivo models, and the results have been promising. However, MNAT also has some limitations for lab experiments. MNAT is a relatively new compound, and its mechanism of action is not fully understood. MNAT also has limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for the study of MNAT. One direction is to further elucidate the mechanism of action of MNAT. Another direction is to explore the potential applications of MNAT in the treatment of various diseases, such as cancer, cardiovascular diseases, and neurodegenerative diseases. MNAT can also be modified to improve its solubility and bioavailability. The development of MNAT analogs with improved pharmacological properties can lead to the discovery of new drugs with potential therapeutic applications.
Méthodes De Synthèse
MNAT can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzyl chloride with sodium sulfide to form 4-methoxybenzyl mercaptan. The mercaptan is then reacted with 1-naphthyl-1H-tetrazole-5-thiol to form the intermediate compound, which is then reacted with acetic anhydride to form the final product, MNAT. The synthesis method has been optimized to yield high purity and high yield of MNAT.
Applications De Recherche Scientifique
MNAT has been extensively studied for its potential pharmacological applications. It has been shown to have potent antioxidant, anti-inflammatory, and neuroprotective effects. MNAT has also been shown to have potential applications in the treatment of cancer, cardiovascular diseases, and neurodegenerative diseases. MNAT has been tested in various in vitro and in vivo models, and the results have been promising.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-naphthalen-1-yltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-27-16-11-9-15(10-12-16)21-19(26)13-28-20-22-23-24-25(20)18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYIWOPQWQSEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[1-(1-naphthyl)tetrazol-5-yl]sulfanyl-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2,3-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5129632.png)
![N-(3-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B5129644.png)
![8-methoxy-3-(4-methoxyphenyl)-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5129658.png)
![2-({3-[(carboxymethyl)thio]benzoyl}amino)benzoic acid](/img/structure/B5129660.png)
![(2R*,3R*)-3-(dimethylamino)-1'-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5129665.png)
![3-ethoxy-8-(2,3,3-trichloro-1-nitro-2-propen-1-ylidene)-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B5129670.png)
![N-[2-(4-fluorophenyl)-1-methylethyl]-4-methyl-1-piperazinamine](/img/structure/B5129675.png)
![3-(benzylthio)-6-(5-bromo-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5129682.png)

![2-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5129694.png)
![3-chloro-N-[1-(2-furyl)ethyl]-N-2-pyridinyl-1-benzothiophene-2-carboxamide](/img/structure/B5129701.png)
![[3-(1-naphthyloxy)propyl]hydrazine](/img/structure/B5129703.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5129713.png)
![1-chloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B5129715.png)